4-((ジメチルアミノ)メチル)-2,6-ジイソプロピルフェノール

説明

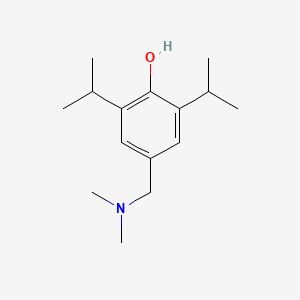

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is an organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a phenol ring substituted with two isopropyl groups. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable substance in scientific research and industrial applications.

科学的研究の応用

4-((Dimethylamino)methyl)-2,6-diisopropylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Mannich bases and other substituted phenol derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

作用機序

Target of Action

It seems to be structurally related to 4-dimethylaminopyridine (dmap) . DMAP is a derivative of pyridine and is known for its basicity, which is due to the resonance stabilization from the dimethylamino substituent . This suggests that the compound may also interact with similar targets.

Mode of Action

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It’s likely that our compound may also act as a nucleophilic catalyst, facilitating various chemical reactions.

Biochemical Pathways

Dmap and related structures are widely used as nucleophilic catalysts in various organic transformations . This suggests that our compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The related compound dmap is a solid white compound , which suggests that our compound may have similar physical properties affecting its bioavailability.

Result of Action

Given its structural similarity to dmap, it’s plausible that it may have similar effects, acting as a catalyst in various chemical reactions .

Action Environment

It’s worth noting that the related compound dmap has been found to have a significant impact of temperature on its protonation degree , suggesting that temperature could also influence the action of our compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol typically involves the reaction of 2,6-diisopropylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide or potassium hydroxide. The process involves the formation of a Mannich base, where the dimethylamino group is introduced to the phenol ring through a Mannich reaction.

Industrial Production Methods

In industrial settings, the production of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, with careful control of temperature, pressure, and reactant concentrations. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters and minimizing the formation of by-products.

化学反応の分析

Types of Reactions

4-((Dimethylamino)methyl)-2,6-diisopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized phenol derivatives, reduced amines or alcohols, and various substituted phenol compounds, depending on the specific reaction conditions and reagents used.

類似化合物との比較

Similar Compounds

4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.

4-Dimethylaminophenol: Known for its use in the synthesis of dyes and pigments.

2,6-Diisopropylphenol (Propofol): A widely used anesthetic agent.

Uniqueness

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is unique due to its combination of a dimethylamino group and a phenol ring with isopropyl substitutions. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its significance compared to similar compounds.

生物活性

4-((Dimethylamino)methyl)-2,6-diisopropylphenol, often referred to as 4-DAMP, is a synthetic organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of 4-DAMP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-DAMP is characterized by the presence of a dimethylamino group and a diisopropylphenol moiety. Its chemical formula is , with a molecular weight of approximately 219.34 g/mol. The compound is synthesized through methods such as the Mannich reaction and reductive amination, which allow for the introduction of the dimethylamino group onto the phenolic structure.

The biological activity of 4-DAMP is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

- GABA Receptors : Similar to propofol (2,6-diisopropylphenol), 4-DAMP may exhibit activity at GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. Studies suggest that compounds with similar structures can potentiate GABA-induced currents, although specific data for 4-DAMP remains limited .

- Antioxidant Activity : Compounds related to 2,6-diisopropylphenol have been shown to possess antioxidant properties by scavenging free radicals. This mechanism may also apply to 4-DAMP, suggesting potential therapeutic benefits in oxidative stress-related conditions .

Pharmacological Effects

While detailed pharmacological studies on 4-DAMP are scarce, insights can be drawn from related compounds:

- Sedative and Anesthetic Properties : Analogous compounds like propofol are well-known for their sedative effects. Research indicates that modifications in the phenolic structure can alter these properties significantly. For instance, para-substituted derivatives may exhibit anticonvulsant effects without sedative properties .

- Potential Anticonvulsant Effects : Some studies suggest that derivatives of diisopropylphenol could reduce seizure activity in animal models. This effect is hypothesized to stem from enhanced GABAergic transmission or direct modulation of neuronal excitability .

Case Studies and Research Findings

- Antioxidant Studies : Research utilizing electron spin resonance spectroscopy has demonstrated that phenolic compounds similar to 4-DAMP can effectively scavenge free radicals. In vitro studies have shown that such compounds can reduce oxidative damage in neuronal cells .

- GABAergic Activity : A study comparing various analogues of propofol revealed that structural modifications could lead to significant differences in their efficacy at GABA receptors. While specific data on 4-DAMP's efficacy is lacking, it is anticipated that similar trends would apply .

- Behavioral Studies : In rodent models, compounds structurally related to 4-DAMP were evaluated for their effects on behavior and neuronal activity. Results indicated potential anticonvulsant effects without sedation, suggesting a therapeutic window for managing seizures without compromising alertness .

Comparative Analysis

The following table summarizes key properties and biological activities of 4-DAMP compared to closely related compounds:

| Compound | GABA Activity | Antioxidant Activity | Sedative Effects | Anticonvulsant Effects |

|---|---|---|---|---|

| 4-DAMP | Unknown | Potential | Unknown | Possible |

| Propofol (2,6-diisopropylphenol) | High | Yes | Yes | Yes |

| 4-Iodo-2,6-diisopropylphenol | Moderate | Yes | No | Yes |

特性

IUPAC Name |

4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYFSRVIHDNQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197701 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4918-95-0 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4918-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。